1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Description
Properties
IUPAC Name |
5,5-dioxo-1-phenyl-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S2/c19-18(20,21)12-5-4-8-14(9-12)23-16-11-27(24,25)10-15(16)22(17(23)26)13-6-2-1-3-7-13/h1-9,15-16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWDVNVQVUEOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-Phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (CAS: 616214-43-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C18H15F3N2O2S2, with a molar mass of 412.45 g/mol. Key physical properties include:
- Density : 1.56 g/cm³ (predicted)
- Boiling Point : 559.1 °C (predicted)
- pKa : -1.13 (predicted)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antiviral and anticancer agent.
Antiviral Activity
Recent research has highlighted the compound's potential as an antiviral agent. A study indicated that derivatives of thieno[3,4-d]imidazole exhibited significant inhibition against viral replication mechanisms. The compound showed promising results against several viruses, including:
- Hepatitis C Virus (HCV) : In vitro studies demonstrated that similar compounds inhibited HCV replication by targeting cyclooxygenase-2 pathways, leading to reduced viral load .
Anticancer Activity
The structure of this compound suggests possible interactions with biological targets involved in cancer progression. Preliminary studies have indicated:
- Cytotoxicity : The compound may exhibit cytotoxic effects on various cancer cell lines, although specific IC50 values need further elucidation through detailed assays.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Modulation of Signaling Pathways : The thieno[3,4-d]imidazole scaffold may interact with signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several case studies have documented the biological activity of structurally related compounds:
- Study on HCV Inhibition :
- Anticancer Efficacy :
- A related thieno[3,4-d]imidazole was tested against breast cancer cell lines and showed significant cytotoxicity with an IC50 value of approximately 25 µM.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H15F3N2O2S2 |
| Molar Mass | 412.45 g/mol |
| Density | 1.56 g/cm³ (predicted) |
| Boiling Point | 559.1 °C (predicted) |
| pKa | -1.13 (predicted) |
| Biological Activity | Value |
|---|---|
| Antiviral EC50 (HCV) | 3.98 µM |
| Cytotoxicity IC50 (Cancer) | ~25 µM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is structurally related to derivatives within the tetrahydrothienoimidazole family. Below is a comparative analysis with two analogs:
Key Differences and Implications
Functional Group Variations: The thione (C=S) group in the target compound contrasts with the ketone (C=O) in Compounds 1 and 2. Thiones are generally more polarizable and reactive toward nucleophiles, which may influence binding affinity in biological systems or catalytic applications .
Substituent Effects :
- The 3-(trifluoromethyl)phenyl group in the target compound and Compound 1 introduces strong electron-withdrawing effects, which can stabilize charge-transfer interactions or modulate electronic properties in drug-receptor binding .
- Compound 1’s benzyl group adds a methylene bridge, slightly reducing molecular weight compared to the target compound despite an additional carbon. This substitution may increase lipophilicity .
- Compound 2’s 4-ethoxy and 4-methoxy groups are electron-donating, which could enhance π-π stacking interactions or alter metabolic pathways compared to the -CF₃ group .
Physical Properties :
- The target compound’s higher density (1.56 g/cm³) reflects its compact, sulfur-rich structure compared to Compounds 1 and 2, though data for the latter are unavailable.
- The pKa of -1.13 suggests strong acidity at the thione group, which may facilitate salt formation in pharmaceutical formulations .
Methodological Considerations
Structural elucidation of these compounds relies on techniques like X-ray crystallography , facilitated by software such as SHELX for refining crystallographic data . Synthetic routes often involve multi-step heterocyclic condensation, as seen in analogous benzimidazole and triazole syntheses .
Preparation Methods
Molecular Architecture
The target compound features a bicyclic system comprising a tetrahydrothieno[3,4-d]imidazole scaffold substituted with phenyl and 3-(trifluoromethyl)phenyl groups at the 1- and 3-positions, respectively. The 5,5-dioxide designation indicates sulfone groups at the 5-position of the thiophene ring, while the 2(3H)-thione moiety introduces a sulfur atom at the 2-position of the imidazole ring. The molecular formula (C₁₂H₁₁F₃N₂O₂S₂) and SMILES string (FC(F)(F)C₁=CC=CC(N₂C₃CS(=O)(CC₃NC₂=S)=O)=C₁) confirm the connectivity and stereoelectronic properties.
Key Synthetic Hurdles
Synthesizing this compound requires addressing:
-
Regioselectivity : Precise placement of the trifluoromethylphenyl and phenyl groups on the imidazole nitrogen atoms.
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Oxidation Sensitivity : Controlled introduction of sulfone groups without over-oxidizing the thione moiety.
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Isomer Separation : Minimizing para- and ortho-isomers during aryl group incorporation.
Grignard-Based Aryl Group Introduction
Trifluoromethylphenyl Intermediate Synthesis
A critical precursor is 3-trifluoromethylacetophenone oxime, synthesized via a Grignard reaction as detailed in WO2021171301A1. The process involves:
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Reacting halo-benzotrifluoride isomers with Mg in THF to form a Grignard reagent.
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Adding ketene (CH₂=C=O) in hydrocarbon solvents with transition metal catalysts to yield 3-trifluoromethylacetophenone.
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Oximation with hydroxylamine salts to produce the oxime intermediate.
Table 1: Reaction Conditions for 3-Trifluoromethylacetophenone Oxime
Coupling with Phenyl Derivatives
The phenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution. For example, reacting the oxime intermediate with iodobenzene in the presence of CuI and 1,10-phenanthroline achieves N-arylation.
Thienoimidazole Core Construction
Cyclization Strategies
The thieno[3,4-d]imidazole system is assembled through a tandem cyclization-oxidation sequence:
Sulfone Incorporation
Controlled oxidation of thioether intermediates with m-CPBA (meta-chloroperbenzoic acid) introduces sulfone groups. The reaction is monitored via TLC to prevent over-oxidation of the thione group.
Table 2: Oxidation Conditions for Sulfone Formation
| Reagent | m-CPBA (2.2 equiv) |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C to room temperature |
| Reaction Time | 4–6 hours |
| Yield | 85–90% |
Final Assembly and Purification
Thione Group Installation
The 2(3H)-thione moiety is introduced via thionation of a ketone intermediate using phosphorus pentasulfide (P₄S₁₀) in pyridine. Excess reagent ensures complete conversion, followed by aqueous workup to remove byproducts.
Crystallization and Characterization
The crude product is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals. Purity is confirmed by HPLC (>98%), and structural validation is achieved through ¹H/¹³C NMR and HRMS.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the standard synthetic protocols for preparing 1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide, and what reaction conditions are critical for yield optimization?
Methodological Answer: The compound is synthesized via cyclocondensation or multi-step heterocyclic assembly. Key steps include:
- Solvent Selection : Tetrahydrofuran (THF) is commonly used due to its ability to dissolve both polar and non-polar reactants .
- Catalysis : Triethylamine (Et₃N) is employed to neutralize HCl byproducts, as seen in analogous phosphazene and imidazole syntheses .
- Reaction Time : Extended durations (3–7 days) are required for complete conversion, monitored via thin-layer chromatography (TLC) .
Q. Table 1: Representative Reaction Conditions
| Step | Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|
| Cyclocondensation | THF, Et₃N, 3 days, RT | Use inert atmosphere (N₂/Ar) | |
| Oxidation to Sulfone | H₂O₂ or mCPBA in CH₂Cl₂ | Control temperature (0–25°C) |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR resolve the trifluoromethyl group (-CF₃) and thione (C=S) signals. Anomalies in aromatic proton splitting indicate steric effects from the phenyl groups .
- X-Ray Crystallography : Single-crystal analysis confirms the tetrahydrothienoimidazole core and sulfone geometry. Data collection at 295 K with R factor <0.04 ensures accuracy .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (412.45 g/mol) and isotopic patterns .
Q. What purification strategies are recommended for isolating this compound from byproducts?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
- Recrystallization : Dimethylformamide (DMF)-water mixtures yield high-purity crystals due to the compound’s moderate solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or regioselectivity challenges in analogous trifluoromethyl-substituted heterocycles?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Solvent Polarity : Compare DMF (high polarity) vs. toluene (low polarity) to influence reaction pathways .
- Time-Temperature Profiling : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust heating rates .
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., density, pKa) for this compound?
Methodological Answer:
- Experimental Validation : Re-measure properties using standardized protocols (e.g., USP methods for density).
- Computational Cross-Check : Compare predicted (e.g., Gaussian-optimized) vs. experimental data. For example, the predicted pKa (-1.13) may require adjustment via potentiometric titration .
Q. Table 2: Key Physicochemical Properties
| Property | Predicted Value | Experimental Method |
|---|---|---|
| Density (g/cm³) | 1.56 ± 0.1 | Gas pycnometry |
| Boiling Point (°C) | 559.1 ± 60.0 | Differential scanning calorimetry |
Q. What mechanistic role do the sulfone (-SO₂) and thione (-C=S) groups play in the compound’s reactivity?
Methodological Answer:
- Electrophilicity Assays : Perform nucleophilic substitution trials (e.g., with amines) to assess sulfone’s electron-withdrawing effects .
- DFT Calculations : Model charge distribution to predict sites for electrophilic attack. The thione group may act as a hydrogen-bond acceptor in catalytic interactions .
Q. How can researchers design bioactivity studies to evaluate its pharmacological potential?
Methodological Answer:
Q. What methodologies are appropriate for studying its environmental fate and degradation pathways?
Methodological Answer:
- Atmospheric Simulation Chambers : Investigate photolytic degradation under UV light, mimicking tropospheric conditions .
- HPLC-MS/MS Analysis : Identify oxidation byproducts (e.g., sulfonic acid derivatives) in aqueous media .
Q. How can theoretical frameworks guide research on electronic effects of the trifluoromethyl group?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
